DprE1-IN-8

Description

Structure

3D Structure

Properties

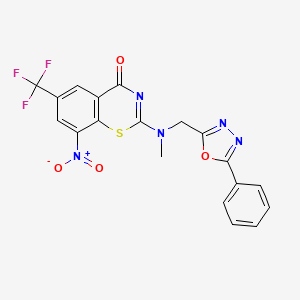

Molecular Formula |

C19H12F3N5O4S |

|---|---|

Molecular Weight |

463.4 g/mol |

IUPAC Name |

2-[methyl-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one |

InChI |

InChI=1S/C19H12F3N5O4S/c1-26(9-14-24-25-17(31-14)10-5-3-2-4-6-10)18-23-16(28)12-7-11(19(20,21)22)8-13(27(29)30)15(12)32-18/h2-8H,9H2,1H3 |

InChI Key |

WMYYIZSMWFETCC-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=NN=C(O1)C2=CC=CC=C2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

DprE1-IN-8: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for novel anti-tubercular drug development. This technical guide provides an in-depth overview of the target identification and validation of DprE1-IN-8, a potent inhibitor of this enzyme. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to DprE1 as a Drug Target

The cell wall of Mycobacterium tuberculosis is a complex and unique structure essential for the bacterium's survival and pathogenesis. A key component of this cell wall is arabinogalactan. The biosynthesis of arabinogalactan is dependent on the precursor decaprenylphosphoryl-D-arabinose (DPA), the sole donor of arabinose. The flavoenzyme DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to DPA. This two-step process involves the oxidation of DPR to the intermediate decaprenylphosphoryl-2'-keto-D-ribose (DPX) by DprE1, followed by the reduction of DPX to DPA by DprE2. The essentiality of this pathway for the viability of M. tuberculosis makes DprE1 a highly attractive and vulnerable target for therapeutic intervention.

This compound: A Potent Inhibitor

This compound (CAS: 2679830-77-2) has been identified as a potent inhibitor of the DprE1 enzyme and exhibits significant activity against M. tuberculosis.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound.

| Parameter | Value | Description |

| Enzymatic IC50 | <0.75 µM[1] | Concentration of this compound required to inhibit the activity of the isolated DprE1 enzyme by 50%. |

| Whole-Cell IC50 | 6 nM[2] | Concentration of this compound required to inhibit the growth of M. tuberculosis H37Rv by 50%. |

Table 1: In Vitro Activity of this compound

Signaling Pathway and Mechanism of Action

This compound presumably acts by inhibiting the enzymatic activity of DprE1, thereby disrupting the synthesis of DPA and, consequently, the formation of the mycobacterial cell wall.

References

The Genesis of a Novel Antitubercular Agent: A Technical Guide to the Discovery and Synthesis of DprE1 Inhibitors

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthetic pathway of potent inhibitors targeting Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis (Mtb) cell wall biosynthesis. While the specific compound "DprE1-IN-8" is not publicly documented, this guide will utilize a well-characterized class of DprE1 inhibitors, the benzothiazinones (BTZs), as a representative example to delineate the core principles of discovery, synthesis, and characterization.

Introduction: Targeting a Vulnerable Pathway

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the development of novel therapeutics with new mechanisms of action.[1] DprE1, a flavoenzyme essential for the biosynthesis of the mycobacterial cell wall component arabinogalactan, has been identified as a highly vulnerable target.[2][3] Inhibition of DprE1 disrupts the formation of decaprenylphosphoryl-β-D-arabinose (DPA), the sole arabinose donor for arabinan synthesis, leading to bacterial cell death.[4][5]

The discovery of DprE1 as a target was spurred by phenotypic screening of compound libraries that identified potent antitubercular agents.[6][7] Subsequent genetic and biochemical studies confirmed that these compounds exerted their bactericidal effect through the inhibition of DprE1.[7]

The DprE1 Catalytic Pathway and Inhibition Mechanism

DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to DPA. DprE1 first oxidizes DPR to the intermediate decaprenyl-phospho-2′-keto-d-arabinose (DPX), which is then reduced by DprE2 to DPA.[8][9]

Figure 1: DprE1/DprE2 catalytic pathway and point of inhibition.

DprE1 inhibitors are broadly classified into two categories: covalent and non-covalent inhibitors.[7] Covalent inhibitors, such as the benzothiazinones, typically contain a nitro group that is bioreductively activated by the reduced flavin cofactor (FADH₂) within the DprE1 active site.[8] This activated species then forms a covalent bond with a cysteine residue (Cys387), leading to irreversible inhibition of the enzyme.[7][8]

Discovery and Characterization Workflow

The discovery of novel DprE1 inhibitors often follows a multi-step workflow involving computational and experimental approaches.

References

- 1. Crystal Structure of Decaprenylphosphoryl-β-D-Ribose 2’-Epimerase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rcsb.org [rcsb.org]

- 5. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. 4p8p - Crystal structure of M. tuberculosis DprE1 in complex with the non-covalent inhibitor QN127 - Summary - Protein Data Bank Japan [pdbj.org]

- 8. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Covalent and Non-Covalent Inhibition of DprE1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the two primary modes of inhibition—covalent and non-covalent—targeting the essential Mycobacterium tuberculosis enzyme, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, making it a highly attractive target for novel anti-tuberculosis therapeutics.[1][2] This document details the mechanisms of action, presents key quantitative data for representative inhibitors, outlines detailed experimental protocols, and provides visual diagrams of the relevant biological pathways and experimental workflows.

The DprE1 Enzyme and its Role in Mycobacterial Cell Wall Synthesis

DprE1 is a key enzyme in the synthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.[2] It works in concert with a second enzyme, DprE2, to catalyze the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA serves as the sole arabinose donor for the synthesis of the arabinan domains of these critical cell wall structures.[3][4] The inhibition of DprE1 disrupts this vital pathway, leading to the cessation of cell wall construction and ultimately, bacterial cell death.[2] The absence of a human homologue for DprE1 enhances its appeal as a drug target, minimizing the potential for on-target host toxicity.

Covalent vs. Non-Covalent Inhibition: A Comparative Overview

DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent.

Covalent inhibitors form a stable, irreversible chemical bond with the enzyme, typically with a reactive amino acid residue in the active site.[4] For DprE1, this is almost exclusively the Cysteine at position 387 (Cys387).[5] Many potent covalent DprE1 inhibitors, such as the benzothiazinones (BTZs), are pro-drugs that require enzymatic activation. The nitro group on these compounds is reduced by the FADH₂ cofactor of DprE1 to a reactive nitroso intermediate, which then forms a covalent adduct with the thiol group of Cys387, leading to irreversible inactivation of the enzyme.[2][6]

Non-covalent inhibitors bind to the enzyme through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[7] These inhibitors do not form a permanent bond and their binding is in equilibrium. Their potency is determined by their affinity for the enzyme's binding pocket. Several classes of non-covalent DprE1 inhibitors have been identified, including the 2-carboxyquinoxalines.[7][8]

This guide will use two well-characterized compounds as exemplars for each class:

-

Covalent Inhibitor: Macozinone (PBTZ169)

-

Non-Covalent Inhibitor: Ty38c (a 2-carboxyquinoxaline)

Quantitative Data Presentation

The following tables summarize the key quantitative data for the representative covalent and non-covalent DprE1 inhibitors.

| Covalent Inhibitor: Macozinone (PBTZ169) | |

| Parameter | Value |

| DprE1 IC₅₀ | 0.02 - 7.2 µM (varies with assay conditions)[9] |

| M. tuberculosis H37Rv MIC | 0.3 ng/mL (~0.66 nM)[10] |

| Cytotoxicity (CC₅₀) on HEK293 cells | 101.7 µM[5] |

| Cytotoxicity (CC₅₀) on HepG2 cells | >30 µM[3] |

| Cytotoxicity (CC₅₀) on Vero cells | >30 µM[3] |

| Non-Covalent Inhibitor: Ty38c | |

| Parameter | Value |

| DprE1 IC₅₀ | 41 nM[6] |

| DprE1 Kᵢ | 25.9 nM[6] |

| M. tuberculosis H37Rv MIC₉₉ | 3.1 µM[7] |

| M. tuberculosis H37Rv MBC | 3.1 µM[7] |

| Intracellular M. tuberculosis IC₅₀ | 2.5 µM[8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of DprE1 inhibitors.

DprE1 Enzyme Inhibition Assay (Radiolabeled)

This assay measures the conversion of radiolabeled [¹⁴C]-DPR to [¹⁴C]-DPA.[11][12]

Materials:

-

Purified DprE1 and DprE2 enzymes

-

[¹⁴C]-DPR substrate (e.g., 2000 cpm per reaction)

-

Reaction buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂

-

Cofactors: 1 mM FAD, 1 mM ATP, 1 mM NAD, 1 mM NADP

-

Inhibitor stock solutions (in DMSO)

-

Quenching solution: Chloroform:Methanol (2:1, v/v)

-

TLC plates (e.g., silica gel)

-

TLC developing solvent: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:0.5:3.6, v/v/v/v)[11]

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare reaction mixtures containing DprE1 and DprE2 enzymes (e.g., 10 µM each), cofactors in reaction buffer.

-

Add the test inhibitor at various concentrations (or DMSO for control) to the reaction mixtures.

-

Pre-incubate the enzyme-inhibitor mixtures for 30 minutes at 30°C.

-

Initiate the reaction by adding [¹⁴C]-DPR.

-

Incubate for 1 hour at 37°C.

-

Quench the reaction by adding the quenching solution.

-

Separate the organic and aqueous layers by adding water and centrifuging.

-

Spot the organic (lipid) phase onto a TLC plate.

-

Develop the TLC plate using the specified solvent system.

-

Dry the plate and visualize the radiolabeled DPR and DPA spots using a phosphorimager or by exposing to autoradiography film.

-

Quantify the spot intensities to determine the percent inhibition and calculate IC₅₀ values.

Mass Spectrometry for Covalent Adduct Confirmation

This method confirms the covalent binding of an inhibitor to DprE1 by detecting the mass increase of the protein.[4][13]

Materials:

-

Purified DprE1 enzyme

-

Covalent inhibitor

-

Incubation buffer (e.g., PBS or HEPES)

-

LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole or TOF mass spectrometer)

-

Desalting column (e.g., C4 solid-phase extraction)

-

Data analysis software for protein deconvolution

Procedure:

-

Incubate purified DprE1 (e.g., 2 µM) with an excess of the covalent inhibitor (e.g., 10 µM) for a set time (e.g., 20 hours) at room temperature. A control sample with DMSO instead of the inhibitor should be run in parallel.

-

Inject the reaction mixture into the LC-MS/MS system.

-

Perform a rapid desalting step using an online solid-phase extraction column.

-

Elute the protein into the mass spectrometer.

-

Acquire mass spectra of the intact protein in the positive ion mode.

-

Process the raw data using a deconvolution algorithm to determine the molecular weight of the unmodified DprE1 (from the control sample) and the inhibitor-adducted DprE1.

-

The mass difference between the adducted and unmodified protein should correspond to the molecular weight of the inhibitor, confirming covalent bond formation.

Whole-Cell Antimycobacterial Activity Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.[1][14]

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)

-

96-well microplates

-

Test compound serial dilutions

-

Resazurin sodium salt solution (e.g., 0.02% in sterile water)

-

Positive control (e.g., rifampicin) and negative control (DMSO)

Procedure:

-

Grow M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ ~0.6).

-

Dilute the culture to a final concentration of ~5 x 10⁵ CFU/mL in 7H9 broth.

-

Dispense 100 µL of the bacterial suspension into each well of a 96-well plate.

-

Add 100 µL of the test compound at 2x the final desired concentration (creating a 2-fold serial dilution across the plate). Include wells for positive and negative controls.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

Add 20 µL of resazurin solution to each well.

-

Incubate for another 16-24 hours.

-

Observe the color change. A blue color (oxidized resazurin) indicates no bacterial growth (inhibition), while a pink color (reduced resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as a measure of cell viability and cytotoxicity of a compound.[15][16][17]

Materials:

-

Mammalian cell line (e.g., Vero, HepG2, or A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound serial dilutions

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the CC₅₀ (the concentration of the compound that causes 50% reduction in cell viability).

Conclusion

The inhibition of DprE1 presents a powerful strategy for the development of new anti-tuberculosis drugs. Both covalent and non-covalent inhibitors have demonstrated potent activity against M. tuberculosis. Covalent inhibitors, such as Macozinone (PBTZ169), offer the advantage of prolonged target engagement and high potency. Non-covalent inhibitors, like the 2-carboxyquinoxalines, provide an alternative mechanism of action that can be effective against potential resistance mutations affecting the covalent binding site. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively discover, characterize, and compare novel DprE1 inhibitors, ultimately contributing to the advancement of new therapies to combat tuberculosis.

References

- 1. rcsb.org [rcsb.org]

- 2. mdpi.com [mdpi.com]

- 3. Optimized LC-MS/MS quantification of tuberculosis drug candidate macozinone (PBTZ169), its dearomatized Meisenheimer Complex and other metabolites, in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. iris.uniss.it [iris.uniss.it]

- 7. 2-Carboxyquinoxalines kill mycobacterium tuberculosis through noncovalent inhibition of DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4p8p - Crystal structure of M. tuberculosis DprE1 in complex with the non-covalent inhibitor QN127 - Summary - Protein Data Bank Japan [pdbj.org]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

The Structure-Activity Relationship of DprE1 Inhibitors: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical scaffolds, biological activities, and experimental methodologies related to the inhibition of Mycobacterium tuberculosis's DprE1, a critical enzyme for cell wall synthesis and a promising target for novel anti-tubercular agents.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a vital enzyme in Mycobacterium tuberculosis (Mtb), responsible for a key step in the biosynthesis of the arabinogalactan and lipoarabinomannan components of the mycobacterial cell wall.[1][2] Its essentiality for Mtb survival and the absence of a human homologue make it an attractive target for the development of new anti-tuberculosis drugs.[3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of various classes of DprE1 inhibitors, presents detailed experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.

The DprE1 Pathway: A Critical Target

DprE1 catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-2-keto erythro pentose (DPX), which is subsequently reduced by DprE2 to form decaprenylphosphoryl-D-arabinose (DPA). DPA is the sole donor of arabinofuranose residues for the synthesis of the arabinan domains of arabinogalactan and lipoarabinomannan, which are essential for the integrity of the mycobacterial cell wall. Inhibition of DprE1 disrupts this crucial pathway, leading to bacterial cell death.[1][2]

Structure-Activity Relationship (SAR) Studies of DprE1 Inhibitors

A diverse range of chemical scaffolds have been investigated for their ability to inhibit DprE1. These can be broadly categorized into covalent and non-covalent inhibitors.

Covalent Inhibitors: The Benzothiazinone (BTZ) Series

The benzothiazinones (BTZs) are a prominent class of covalent inhibitors that act as prodrugs. The nitro group of the BTZ scaffold is reduced by the flavin cofactor within the DprE1 active site to a reactive nitroso species, which then forms a covalent bond with a cysteine residue (Cys387), leading to irreversible inhibition.[4][5] SAR studies on BTZ analogs have revealed several key features for potent activity.

Table 1: Structure-Activity Relationship of Benzothiazinone (BTZ) Analogs

| Compound | R Group Modification | DprE1 IC50 (µM) | Mtb MIC (µM) | Reference |

| BTZ043 | (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane | <0.03 | 0.001 | [6] |

| PBTZ169 | 4-(trifluoromethoxy)piperidine | <0.03 | 0.0005 | [6] |

| Analog 1 | 4-methylpiperazine | - | 0.004 | [7] |

| Analog 2 | 4-hydroxypiperidine | - | 0.016 | [7] |

| Analog 3 | Morpholine | - | 0.063 | [7] |

| BTZ-SO | Sulfoxide of BTZ043 | - | Potent | [8] |

| BTZ-SO2 | Sulfone of BTZ043 | - | Weakly active | [8] |

Note: IC50 and MIC values are approximate and collated from various sources for comparative purposes. "-" indicates data not available in the cited source.

The data clearly indicates that the substituent at the 2-position of the benzothiazinone core significantly influences the anti-mycobacterial activity.[7] Furthermore, oxidation of the sulfur atom in the thiazinone ring to a sulfoxide retains potency, while further oxidation to a sulfone drastically reduces activity.[8]

Non-Covalent Inhibitors: The Quinoxaline Series

Quinoxaline derivatives represent a well-studied class of non-covalent DprE1 inhibitors. These compounds bind to the active site of the enzyme through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.[9]

Table 2: Structure-Activity Relationship of Quinoxaline Analogs

| Compound | R1 (C6 position) | R2 (C3-amino substituent) | DprE1 IC50 (µM) | Mtb MIC (µM) | Reference |

| Ty38c | -CF3 | 4-methoxybenzyl | 2.5 | 3.1 | [9] |

| QN118 | -CF3 | 3-fluoro-4-methoxybenzyl | - | - | [9] |

| QN127 | -CF3 | 4-fluorobenzyl | - | - | [9] |

| Analog 4 | -H | 4-methoxybenzyl | >100 | >50 | [9] |

| Analog 5 | -CF3 | Benzyl | 10.2 | 12.5 | [9] |

Note: IC50 and MIC values are approximate and collated from various sources for comparative purposes. "-" indicates data not available in the cited source.

The SAR for the quinoxaline series highlights the importance of the trifluoromethyl group at the C6 position and the nature of the substituent on the C3-amino group for potent inhibitory activity.[9]

Experimental Protocols

Standardized assays are crucial for the evaluation and comparison of DprE1 inhibitors. Below are detailed methodologies for the DprE1 enzyme inhibition assay and the determination of the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

DprE1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DprE1. A common method involves a coupled assay where the production of hydrogen peroxide from the DprE1-catalyzed oxidation is detected using a fluorescent probe like Amplex Red.

Materials:

-

Purified DprE1 enzyme

-

Decaprenylphosphoryl-β-D-ribose (DPR) substrate

-

Flavin adenine dinucleotide (FAD) cofactor

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

96-well black microplates

Procedure:

-

Prepare a reaction mixture containing DprE1 enzyme, FAD, HRP, and Amplex Red in the assay buffer.

-

Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (a known DprE1 inhibitor) and a negative control (DMSO vehicle).

-

Initiate the enzymatic reaction by adding the DPR substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For M. tuberculosis, a broth microdilution method is commonly used.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Resazurin solution (as a growth indicator)

Procedure:

-

Prepare serial twofold dilutions of the test compounds in Middlebrook 7H9 broth in the wells of a 96-well plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate the wells containing the test compounds with the bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (broth only).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, add resazurin solution to each well and re-incubate for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that prevents a color change of resazurin from blue (no growth) to pink (growth).

Conclusion

The exploration of DprE1 inhibitors has yielded several promising chemical scaffolds with potent anti-tubercular activity. The detailed SAR studies for series such as the benzothiazinones and quinoxalines provide a valuable framework for the rational design of new and improved inhibitors. The standardized experimental protocols outlined in this guide are essential for the accurate and reproducible evaluation of these compounds. Continued research focusing on optimizing the potency, pharmacokinetic properties, and safety profiles of DprE1 inhibitors holds significant promise for the development of novel and effective treatments for tuberculosis.

References

- 1. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

DprE1-IN-8: A Technical Overview of its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known chemical properties and biological activity of DprE1-IN-8, a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme in Mycobacterium tuberculosis. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anti-tubercular agents.

Core Chemical Properties

This compound is a small molecule inhibitor with the following key chemical identifiers and properties.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₂F₃N₅O₄S | [1] |

| Molecular Weight | 463.39 g/mol | [1] |

| CAS Number | 2679830-77-2 | [2][3] |

Biological Activity

This compound demonstrates potent inhibitory activity against its target enzyme, DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall. This inhibition ultimately disrupts the integrity of the bacterial cell, leading to cell death.

| Parameter | Value | Target Organism | Source |

| IC₅₀ | <0.75 µM | DprE1 Enzyme | [2] |

| IC₅₀ | 6 nM | M. tuberculosis H37Rv | [4] |

Solubility Profile

General Experimental Protocol for Aqueous Solubility Determination

For researchers seeking to determine the aqueous solubility of this compound, a general equilibrium solubility protocol can be employed. This method is adapted from established guidelines for active pharmaceutical ingredients.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of aqueous buffer at a physiologically relevant pH (typically ranging from 1.2 to 6.8) and maintained at a constant temperature of 37 ± 1 °C.

-

Equilibration: The resulting suspension is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is accurately measured using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: DprE1 Inhibition

DprE1 is a critical flavoenzyme involved in the biosynthesis of two essential components of the Mycobacterium tuberculosis cell wall: lipoarabinomannan and arabinogalactan.[5] The enzyme catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), which is the sole donor of arabinose for the synthesis of these cell wall polymers.[4]

DprE1 inhibitors, including this compound, block this crucial step. The inhibition can occur through either covalent or non-covalent binding to the enzyme.[5] By preventing the formation of DPA, these inhibitors effectively halt the construction of the mycobacterial cell wall, leading to bacterial death.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inibitori | CymitQuimica [cymitquimica.com]

- 3. This compound | 2679830-77-2 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on DprE1 Inhibition and its Effect on Mycobacterial Cell Wall Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "DprE1-IN-8" is not available in the public domain. This guide will, therefore, focus on well-characterized inhibitors of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) to provide a comprehensive overview of the target, mechanism of action, and the impact of its inhibition on Mycobacterium tuberculosis.

Introduction

The cell wall of Mycobacterium tuberculosis (Mtb) is a complex and unique structure, essential for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics. This intricate barrier is a prime target for antitubercular drug development. A crucial enzyme in the biosynthesis of the mycobacterial cell wall is the decaprenylphosphoryl-β-D-ribose 2′-epimerase, DprE1.[1] DprE1 is a flavoenzyme that plays a pivotal role in the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the Mtb cell wall.[2][3] Its essentiality for the bacterium and absence in humans make it a highly attractive target for novel antitubercular agents. This guide provides a detailed technical overview of DprE1, its role in cell wall synthesis, and the effects of its inhibition by various compounds.

The Role of DprE1 in Mycobacterial Cell Wall Synthesis

DprE1 is a key enzyme in the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinose for the synthesis of arabinans.[4] This process is a two-step reaction catalyzed by DprE1 and its partner enzyme, DprE2.[1]

First, DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, oxidizes DPR to the intermediate decaprenylphosphoryl-2′-keto-D-erythro-pentofuranose (DPX). Subsequently, the NADH-dependent reductase DprE2 reduces DPX to DPA.[1] DPA is then utilized by arabinosyltransferases to build the arabinan domains of arabinogalactan and lipoarabinomannan. Inhibition of DprE1 halts the production of DPA, thereby disrupting the synthesis of these vital cell wall components, leading to bacterial cell lysis and death.[4]

Caption: The DprE1/DprE2 pathway for DPA biosynthesis.

Classes of DprE1 Inhibitors

DprE1 inhibitors are broadly classified into two main categories based on their mechanism of action: covalent and non-covalent inhibitors.[1]

-

Covalent Inhibitors: These compounds form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[1] A prominent class of covalent inhibitors is the benzothiazinones (BTZs), which includes compounds like BTZ043 and Macozinone (PBTZ169).[5][6] These are often prodrugs that require activation, typically through the reduction of a nitro group, to a reactive species that then covalently modifies the enzyme.[1]

-

Non-covalent Inhibitors: These inhibitors bind reversibly to the active site of DprE1. An example of a non-covalent inhibitor is TBA-7371, which acts as a competitive inhibitor.[7]

Mechanism of Action of Benzothiazinones (BTZs)

The benzothiazinones are a well-studied class of covalent DprE1 inhibitors. Their mechanism of action involves a unique activation process within the mycobacterium.

Caption: Activation and covalent binding of BTZ inhibitors to DprE1.

Quantitative Data of Representative DprE1 Inhibitors

The following table summarizes the in vitro activity of several key DprE1 inhibitors against M. tuberculosis H37Rv and their inhibitory concentration against the DprE1 enzyme.

| Compound Name | Class | Target | M. tuberculosis H37Rv MIC (μg/mL) | DprE1 IC50 (nM) |

| BTZ043 | Covalent (Benzothiazinone) | DprE1 | 0.001[8] | Not explicitly found |

| Macozinone (PBTZ169) | Covalent (Benzothiazinone) | DprE1 | <0.00019[9] | Not explicitly found |

| TBA-7371 | Non-covalent (Azaindole) | DprE1 | 0.64-1.0[10] | 10[7] |

| OPC-167832 (Quabodepistat) | Non-covalent (Carbostyril) | DprE1 | 0.0005[2] | 258[2][11] |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of DprE1 inhibitors against M. tuberculosis is typically determined using the broth microdilution method.[12][13]

Protocol:

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared from a fresh culture and adjusted to a McFarland standard of 0.5. This suspension is then diluted to achieve a final inoculum of approximately 10⁵ colony-forming units (CFU)/mL.[13]

-

Drug Dilution: The test compounds are serially diluted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.[12]

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the diluted compounds. The plates are then incubated at 37°C for 14-21 days.[14]

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[12] Growth can be assessed visually or by using a growth indicator like resazurin.[15]

DprE1 Enzyme Inhibition Assay

The inhibitory activity of compounds against the DprE1 enzyme can be measured using various in vitro assays, such as a fluorescence-based assay.

Protocol (Resazurin-based Assay):

-

Reaction Mixture: A reaction mixture is prepared containing purified recombinant DprE1 enzyme, the substrate (e.g., decaprenylphosphoryl-β-D-ribose or a suitable analog), and the FAD cofactor in an appropriate buffer.

-

Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The reaction is initiated and incubated for a specific period to allow for the enzymatic conversion of the substrate.

-

Detection: The activity of DprE1 is coupled to the reduction of a reporter molecule. For instance, the FADH₂ produced by DprE1 can be used to reduce resazurin (non-fluorescent) to resorufin (highly fluorescent).

-

Data Analysis: The fluorescence is measured, and the IC50 value is calculated, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[16]

Conclusion

DprE1 has been validated as a highly vulnerable target in M. tuberculosis, and its inhibition represents a promising strategy for the development of new antitubercular drugs. The diverse chemical scaffolds of DprE1 inhibitors, both covalent and non-covalent, offer multiple avenues for drug discovery and optimization. Several DprE1 inhibitors have shown potent activity against drug-susceptible and drug-resistant strains of Mtb and have progressed into clinical trials.[10][17] Continued research into the structure-activity relationships, pharmacokinetic properties, and potential for combination therapy of DprE1 inhibitors is crucial for advancing the fight against tuberculosis.

References

- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. TBA-7371 (AZ 7371) | DprE1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. In Vitro Activities of the New Antitubercular Agents PA-824 and BTZ043 against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Quabodepistat (OPC-167832) | DprE1 inhibitor | Probechem Biochemicals [probechem.com]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. Low-level BTZ-043 resistance in Mycobacterium tuberculosis and cross-resistance to bedaquiline and clofazimine - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of DprE1: A Technical Guide to a New Frontier in Tuberculosis Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis (TB) control efforts, necessitating the discovery of novel therapeutic agents that act on new targets.[1][2] Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a highly vulnerable and validated target for anti-TB drug development.[3][4][5][6] This enzyme is a crucial component of the mycobacterial cell wall synthesis machinery, essential for bacterial viability.[4][7][8] Its absence in humans enhances the safety profile of potential inhibitors, making it an attractive focus for drug discovery programs.[4][7] This technical guide provides an in-depth overview of DprE1, its inhibitors, the experimental protocols used for their evaluation, and the key structure-activity relationships that govern their potency.

DprE1: A Critical Node in Mycobacterial Cell Wall Synthesis

The mycobacterial cell wall is a complex and unique structure, indispensable for the bacterium's survival and virulence.[9] A key component of this wall is arabinogalactan (AG), which is attached to peptidoglycan and esterified with mycolic acids. The biosynthesis of AG relies on a specific precursor, decaprenylphosphoryl-D-arabinose (DPA), which serves as the sole donor of arabinose for the synthesis of both AG and lipoarabinomannan (LAM).[1][5][10][11]

The formation of DPA from decaprenylphosphoryl-β-D-ribose (DPR) is a critical two-step epimerization process catalyzed by a hetero-dimeric complex of two enzymes: DprE1 and DprE2.[1][10][12][13]

-

Oxidation (DprE1): DprE1, a flavoenzyme, initiates the process by oxidizing DPR at the 2'-hydroxyl group to form the intermediate decaprenyl-phospho-2'-keto-D-erythro-pentofuranose (DPX).[12][14][15] This reaction is dependent on the cofactor flavin adenine dinucleotide (FAD).[12]

-

Reduction (DprE2): The intermediate DPX is then reduced by the NADH-dependent DprE2 enzyme to yield the final product, DPA.[12]

Because this pathway is essential for the bacterium and absent in mammals, it represents an ideal target for therapeutic intervention.[4][7] Inhibition of DprE1 halts the production of DPA, thereby disrupting cell wall synthesis and leading to bacterial lysis and death.[3][6][7][8]

Signaling Pathway of DPA Synthesis

References

- 1. Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researcher.manipal.edu [researcher.manipal.edu]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. doaj.org [doaj.org]

- 9. Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Decaprenylphosphoryl-β-D-Ribose 2′-Epimerase, the Target of Benzothiazinones and Dinitrobenzamides, Is an Essential Enzyme in Mycobacterium smegmatis | PLOS One [journals.plos.org]

- 12. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Decaprenylphosphoryl Arabinofuranose, the Donor of the d-Arabinofuranosyl Residues of Mycobacterial Arabinan, Is Formed via a Two-Step Epimerization of Decaprenylphosphoryl Ribose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

Methodological & Application

Application Notes and Protocols for DprE1-IN-8 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinans, which are essential components of the mycobacterial cell wall.[1][2] This enzyme catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[2] The inhibition of DprE1 disrupts the formation of the mycobacterial cell wall, leading to cell death.[1] This makes DprE1 a highly attractive target for the development of novel anti-tuberculosis drugs. DprE1-IN-8 is a potent inhibitor of DprE1 and serves as a valuable tool for tuberculosis research.[3]

This document provides detailed protocols for in vitro assays to evaluate the inhibitory activity of this compound against DprE1.

DprE1 Signaling Pathway and Inhibition

DprE1, in conjunction with DprE2, is responsible for the epimerization of DPR to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole precursor for arabinan synthesis.[3] DprE1, a flavoenzyme, carries out the initial oxidation of DPR. Inhibitors of DprE1 can be classified as either covalent or non-covalent. Covalent inhibitors often contain a nitro group that is reduced by the FADH₂ cofactor of DprE1 to a reactive nitroso species. This species then forms a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme, leading to irreversible inhibition.[4] Non-covalent inhibitors bind reversibly to the active site.

Caption: DprE1 pathway and inhibition.

Quantitative Data

The inhibitory potency of this compound against Mycobacterium tuberculosis DprE1 has been determined using in vitro enzyme assays.

| Compound | Target | Assay Type | IC₅₀ | Reference |

| This compound | DprE1 | Enzymatic | 6 nM | [3] |

| This compound | DprE1 (M. tuberculosis H37Rv) | Enzymatic | <0.75 µM | [1][5] |

Note: Discrepancies in reported IC₅₀ values may arise from variations in assay conditions, such as enzyme and substrate concentrations, and incubation times.

Experimental Protocols

Two common methods for determining the in vitro activity of DprE1 inhibitors are the fluorescence-based Amplex Red assay and a radioactivity-based assay.

Fluorescence-Based DprE1 Inhibition Assay (Amplex Red)

This assay measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of its substrate when molecular oxygen acts as the electron acceptor. Horseradish peroxidase (HRP) then uses the hydrogen peroxide to oxidize Amplex Red to the highly fluorescent resorufin.

Materials:

-

Purified recombinant DprE1 enzyme

-

This compound

-

Farnesyl-phosphoryl-β-D-ribofuranose (FPR) or Geranylgeranyl-phosphoryl-β-D-ribose (GGPR) as substrate

-

Flavin adenine dinucleotide (FAD)

-

Amplex Red

-

Horseradish peroxidase (HRP)

-

Assay Buffer: 50 mM Glycylglycine (pH 8.0), 200 mM Potassium Glutamate, 0.002% Brij 35

-

Dimethyl sulfoxide (DMSO)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

Caption: DprE1 in vitro assay workflow.

-

Prepare this compound dilutions: Serially dilute this compound in DMSO.

-

Prepare Reaction Mixture: In the assay buffer, prepare a master mix containing DprE1, FAD, HRP, and Amplex Red.

-

Assay Plate Setup:

-

Add the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.

-

Add the reaction mixture to all wells.

-

-

Pre-incubation: Incubate the plate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate (FPR).

-

Measurement: Immediately measure the fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm) in kinetic mode at 30°C.

-

Data Analysis:

-

Subtract the background fluorescence from wells without the substrate.

-

Determine the rate of reaction from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Radioactivity-Based DprE1 Inhibition Assay

This assay directly measures the conversion of a radiolabeled substrate, [¹⁴C]-DPR, to its product.

Materials:

-

Purified recombinant DprE1 and DprE2 enzymes

-

This compound

-

[¹⁴C]-Decaprenylphosphoryl-β-D-ribose ([¹⁴C]-DPR)

-

FAD, ATP, NAD, NADP

-

Assay Buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂

-

IGEPAL CA-630

-

Chloroform:Methanol (2:1, v/v)

-

TLC plates

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare this compound dilutions: Serially dilute this compound in a suitable solvent (e.g., DMSO).

-

Enzyme-Inhibitor Incubation:

-

In a reaction tube, combine the DprE1 and DprE2 enzymes with the assay buffer containing FAD, ATP, NAD, and NADP.

-

Add the diluted this compound or solvent control.

-

Incubate for 30 minutes at 30°C.

-

-

Reaction Initiation: Start the reaction by adding [¹⁴C]-DPR.

-

Reaction Quenching: After a defined incubation period (e.g., 1 hour), stop the reaction by adding chloroform:methanol (2:1).

-

Extraction: Extract the lipid-soluble substrate and product into the organic phase.

-

Analysis:

-

Spot the dried organic phase onto a TLC plate.

-

Separate the substrate ([¹⁴C]-DPR) and product ([¹⁴C]-DPA) using an appropriate solvent system.

-

Visualize and quantify the radioactive spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent conversion of [¹⁴C]-DPR to [¹⁴C]-DPA.

-

Determine the percent inhibition for each concentration of this compound.

-

Calculate the IC₅₀ value as described for the fluorescence-based assay.

-

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound and other potential DprE1 inhibitors. The choice of assay will depend on the available resources and the specific experimental goals. The fluorescence-based assay is generally higher-throughput and avoids the use of radioactivity, making it suitable for primary screening, while the radioactivity-based assay provides a direct measure of substrate conversion and can be used for more detailed mechanistic studies. These tools are essential for advancing the discovery and development of new therapeutics for tuberculosis.

References

Application Notes and Protocols for Studying DprE1 Enzyme Kinetics with DprE1-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the survival of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It plays a critical role in the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[1][2] Specifically, DprE1, a flavoenzyme, catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2'-keto-erythro-pentafuranose (DPX). This is the first step in a two-step epimerization reaction that produces decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis.[1][3] The absence of a human homolog makes DprE1 an attractive and vulnerable target for the development of novel anti-tubercular drugs.

DprE1-IN-8 is a potent inhibitor of DprE1, exhibiting an IC50 value of 6 nM against M. tuberculosis H37Rv. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and other representative inhibitors to study the kinetics of the DprE1 enzyme. The provided methodologies are based on established fluorescence-based assays and are adaptable for both covalent and non-covalent inhibitors.

DprE1 Signaling Pathway and Inhibition

The DprE1/DprE2 enzyme complex is integral to the arabinan biosynthesis pathway, a critical component of the mycobacterial cell wall. DprE1 inhibitors disrupt this pathway, leading to cell lysis and death of the bacterium.

Caption: DprE1 pathway and point of inhibition.

Quantitative Data of DprE1 Inhibitors

This table summarizes the inhibitory potency of this compound and representative covalent (BTZ043) and non-covalent (TBA-7371) inhibitors against DprE1.

| Inhibitor | Type | Target | IC50 (nM) | Reference |

| This compound | Not Specified | M. tuberculosis H37Rv DprE1 | 6 | [MedChemExpress] |

| BTZ043 | Covalent | M. tuberculosis H37Rv DprE1 | 2.3 | [MedChemExpress] |

| TBA-7371 | Non-covalent | M. tuberculosis DprE1 | 10 | [Working Group for New TB Drugs] |

Experimental Protocols

A widely used method for studying DprE1 kinetics is a fluorescence-based assay that measures the reduction of resazurin to the highly fluorescent resorufin. This reaction is coupled to the DprE1-catalyzed oxidation of a substrate analog, such as farnesylphosphoryl-β-D-ribose (FPR) or geranylgeranyl-phosphoryl-β-D-ribose (GGPR).[3][4]

Experimental Workflow for DprE1 Inhibition Assay

Caption: Workflow for DprE1 fluorescence-based inhibition assay.

Materials and Reagents

-

DprE1 Enzyme: Purified recombinant M. tuberculosis DprE1.

-

FAD (Flavin Adenine Dinucleotide): Cofactor for DprE1.

-

Substrate: Farnesyl-phosphoryl-β-D-ribofuranose (FPR) or Geranylgeranyl-phosphoryl-β-D-ribose (GGPR).

-

Inhibitors: this compound, BTZ043, TBA-7371 (dissolved in DMSO).

-

Resazurin Sodium Salt: Fluorescence indicator.

-

Horseradish Peroxidase (HRP): Coupling enzyme.

-

Assay Buffer: 50 mM Glycylglycine (pH 8.0), 200 mM Potassium Glutamate, 0.002% Brij 35.[5]

-

Plate: Black, 96-well half-area microplates.

-

Plate Reader: Capable of fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm) with kinetic reading capabilities.

Protocol for IC50 Determination

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor in 100% DMSO.

-

Create a serial dilution of the inhibitor in DMSO.

-

Prepare a working solution of DprE1 enzyme in assay buffer.

-

Prepare working solutions of FAD, HRP, Resazurin, and FPR/GGPR in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well for a final volume of 25 µL:

-

Include control wells with DMSO only (no inhibitor) for 100% activity and wells with no enzyme for background fluorescence.

-

-

Pre-incubation:

-

Incubate the plate for 10 minutes at 30°C.[5]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Determine the initial reaction rates from the linear portion of the fluorescence-time curve.

-

Subtract the background fluorescence rate (no enzyme control).

-

Normalize the rates relative to the DMSO control (100% activity).

-

Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Protocol for Characterizing Covalent Inhibitors (e.g., BTZ043)

For covalent inhibitors, it is important to assess time-dependent inhibition.

-

Assay Setup:

-

Follow the same setup as for the IC50 determination, but with varying concentrations of the covalent inhibitor.

-

-

Kinetic Measurement:

-

Monitor the reaction progress (fluorescence) over a longer period (e.g., up to 100 minutes) to observe the time-dependent decrease in enzyme activity.[4]

-

-

Data Analysis:

-

Analyze the progress curves at different inhibitor concentrations to determine the observed rate of inactivation (k_obs).

-

Plot k_obs versus the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_i).

-

Mechanism of Action of DprE1 Inhibitors

DprE1 inhibitors can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent.

-

Covalent Inhibitors: Many potent DprE1 inhibitors, such as the benzothiazinones (BTZs), are suicide inhibitors. They contain a nitro group that is reduced by the FAD cofactor of DprE1 to a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inactivation of the enzyme.[1][5]

-

Non-covalent Inhibitors: These inhibitors, such as TBA-7371, bind reversibly to the active site of DprE1, competing with the natural substrate. They do not form a permanent bond with the enzyme.[6]

Caption: Mechanisms of covalent and non-covalent DprE1 inhibition.

Conclusion

This compound is a highly potent inhibitor of DprE1 and a valuable tool for studying the kinetics of this essential mycobacterial enzyme. The provided protocols, based on a robust fluorescence assay, can be readily adapted to characterize the inhibitory activity of this compound and other DprE1 inhibitors. Understanding the kinetic parameters and mechanism of action of these inhibitors is crucial for the development of new and effective treatments for tuberculosis.

References

- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DprE1 Inhibitors in Combination Therapy for Tuberculosis

Disclaimer: Extensive literature searches did not yield specific public data for a compound designated "DprE1-IN-8". Therefore, these application notes and protocols are based on the broader class of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) inhibitors, utilizing data from well-characterized examples to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction to DprE1 as a Tuberculosis Drug Target

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1][2][3] DprE1 is a flavoenzyme that catalyzes a vital step in the biosynthesis of two essential components of the mycobacterial cell wall: arabinogalactan (AG) and lipoarabinomannan (LAM).[3] Specifically, DprE1 is involved in the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), which is the sole donor of arabinofuranose for the synthesis of the arabinan domains of AG and LAM.[1] Inhibition of DprE1 disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.[1][4] The absence of a human homolog for DprE1 makes it an attractive and vulnerable target for the development of new anti-TB drugs with a potentially high therapeutic index.[1][5] Several DprE1 inhibitors have been identified and are in various stages of preclinical and clinical development, showing potent activity against both drug-susceptible and drug-resistant strains of Mtb.[3][6]

Classes of DprE1 Inhibitors

DprE1 inhibitors are broadly classified into two main categories based on their mechanism of action: covalent and non-covalent inhibitors.

-

Covalent Inhibitors: These compounds typically contain a nitro group that is reduced by the FAD cofactor within the DprE1 active site, forming a reactive nitroso intermediate. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site, leading to irreversible inhibition of the enzyme.[5][7] Prominent examples include the benzothiazinones (BTZs) like BTZ043 and its derivative PBTZ169 (Macozinone) .[6]

-

Non-covalent Inhibitors: These inhibitors bind to the active site of DprE1 through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, leading to reversible inhibition. This class includes compounds with diverse chemical scaffolds like the 1,4-azaindoles (e.g., TBA-7371 ) and carbostyrils (e.g., OPC-167832 ).[8]

In Vitro Activity of Representative DprE1 Inhibitors

The following table summarizes the minimum inhibitory concentrations (MICs) of several key DprE1 inhibitors against M. tuberculosis H37Rv.

| Compound | Class | Mechanism | MIC against Mtb H37Rv (µg/mL) | Reference |

| BTZ043 | Benzothiazinone | Covalent | 0.001 - 0.004 | [6] |

| PBTZ169 | Benzothiazinone | Covalent | 0.0005 - 0.001 | [6] |

| TBA-7371 | 1,4-Azaindole | Non-covalent | 0.007 - 0.014 | [6] |

| OPC-167832 | Carbostyril | Non-covalent | 0.0001 - 0.0004 | [6] |

Rationale for Combination Therapy

The standard treatment for TB involves a multi-drug regimen to prevent the emergence of drug resistance and to effectively kill the persistent mycobacterial populations.[9] DprE1 inhibitors, with their novel mechanism of action, are promising candidates for inclusion in new combination therapies. The rationale for combining DprE1 inhibitors with other anti-TB drugs includes:

-

Synergistic or Additive Effects: Combining drugs with different mechanisms of action can lead to enhanced bactericidal activity.

-

Shortening Treatment Duration: More potent drug regimens could reduce the lengthy duration of current TB therapy, improving patient adherence.

-

Overcoming Drug Resistance: DprE1 inhibitors are active against many drug-resistant strains of Mtb, making them valuable partners for existing drugs where resistance has developed.

Signaling Pathway and Experimental Workflows

DprE1 Signaling Pathway

Caption: Mechanism of action of DprE1 inhibitors in Mtb cell wall synthesis.

Experimental Workflow for In Vitro Synergy Testing

Caption: Workflow for the checkerboard assay to determine drug synergy.

Experimental Workflow for In Vivo Efficacy Study

References

- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. geneonline.com [geneonline.com]

- 3. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Crystallographic Analysis of M. tuberculosis DprE1 in Complex with Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a vital flavoenzyme in Mycobacterium tuberculosis (Mtb), essential for the biosynthesis of the mycobacterial cell wall.[1][2] It catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2′-keto-β-D-erythropentofuranose (DPX), the first step in a two-step epimerization pathway that produces decaprenylphosphoryl-D-arabinofuranose (DPA).[3][4][5] DPA is the sole donor for the arabinan domains of arabinogalactan and lipoarabinomannan, critical components of the Mtb cell wall.[1][4] The essentiality of DprE1 for Mtb viability and its absence in humans make it a highly attractive target for novel anti-tuberculosis drugs.[3][5]

Inhibitors of DprE1 are broadly classified into two categories based on their mechanism of action: covalent and non-covalent.[2][4] Covalent inhibitors, such as the benzothiazinones (BTZs), typically require activation of a nitro group to a reactive nitroso species, which then forms a covalent bond with a conserved cysteine residue (Cys387) in the active site.[3][5] Non-covalent inhibitors bind reversibly to the active site.[2][4] Structural elucidation of DprE1 in complex with these inhibitors through X-ray crystallography provides invaluable insights into their binding modes, enabling structure-based drug design and optimization of lead compounds.

This document provides detailed protocols for the expression, purification, and crystallization of Mtb DprE1 for structural studies with small molecule inhibitors. While the specific compound "DprE1-IN-8" was not identified in the cited literature, the following protocols are based on established methods for well-characterized DprE1 inhibitors and are broadly applicable.

Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the DprE1/DprE2 enzymatic pathway and the point of inhibition by small molecules. DprE1 catalyzes the initial oxidation of DPR, which is the step blocked by the inhibitors discussed in these protocols.

Quantitative Data Summary

The following tables summarize representative crystallographic data and inhibitor potency, which are critical benchmarks for drug discovery projects targeting DprE1.

Table 1: Representative Crystallographic Data for DprE1-Inhibitor Complexes Data presented here are based on published structures and serve as an example.

| Parameter | DprE1-CT319 (non-covalent)[3] | DprE1-QN127 (non-covalent)[6] |

| PDB ID | 4FF6 | 4P8C[6] |

| Data Collection | ||

| Space Group | P2₁ | P2₁2₁2₁ |

| Cell dimensions (a, b, c Å) | 82.2, 79.5, 87.7 | 79.0, 83.1, 83.4 |

| Resolution (Å) | 2.15 | 1.95[6] |

| R-merge | 0.081 | - |

| I / σI | 12.3 | - |

| Completeness (%) | 99.9 | - |

| Redundancy | 4.1 | - |

| Refinement | ||

| Resolution (Å) | 29.5 - 2.15 | 41.7 - 1.95 |

| No. of reflections | 57,006 | 41,757 |

| R-work / R-free | 0.178 / 0.221 | 0.202 / 0.239[6] |

| No. of atoms | 7,271 | 3,923 |

| B-factors (protein) | 32.1 | 27.5 |

| RMSD (bonds / angles) | 0.007 Å / 1.0° | 0.007 Å / 1.0° |

Table 2: Representative Inhibitor Potency Against DprE1

| Inhibitor | Type | Potency (IC₅₀) |

| QN127 | Non-covalent | 120 nM[6] |

| Ty38c | Non-covalent | 3.1 µM (MIC₉₉)[7] |

Experimental Protocols

Protocol 1: Recombinant DprE1 Expression and Purification

This protocol describes the overexpression of Mtb DprE1 with chaperones to enhance solubility, followed by a two-step purification process.

Materials:

-

E. coli BL21(DE3) cells

-

pET28a vector containing the Mtb DprE1 gene (Rv3790)

-

pTrc vector for co-expression of M. tuberculosis Cpn60.2 and E. coli GroES chaperones[3]

-

LB broth, Kanamycin (50 µg/mL), Ampicillin (100 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole)

-

Gel Filtration Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl)

-

IMAC (Immobilized Metal Affinity Chromatography) resin (e.g., Ni-NTA)

-

Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)

Procedure:

-

Transformation: Co-transform E. coli BL21(DE3) cells with the DprE1 expression plasmid and the chaperone co-expression plasmid. Plate on LB agar with kanamycin and ampicillin and incubate overnight at 37°C.[3]

-

Cell Growth: Inoculate a single colony into a 50 mL LB starter culture with antibiotics and grow overnight at 37°C. Use the starter culture to inoculate 1 L of LB broth with antibiotics.[8]

-

Induction: Grow the 1 L culture at 37°C with shaking until the OD₆₀₀ reaches 0.4-0.6. Reduce the temperature to 16°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[3]

-

Harvesting: Continue to incubate overnight (approx. 16 hours) at 16°C. Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.[3][8]

-

Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a sonicator or a high-pressure homogenizer. Centrifuge the lysate at 15,000 x g for 45 minutes at 4°C to pellet cell debris.

-

IMAC Purification: Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with at least 10 column volumes of Wash Buffer. Elute the His-tagged DprE1 protein with Elution Buffer.

-

Size-Exclusion Chromatography (SEC): Concentrate the eluted fractions and load onto a SEC column pre-equilibrated with Gel Filtration Buffer. This step removes aggregates and the co-purified chaperones.[3]

-

Purity and Concentration: Analyze the purified protein fractions by SDS-PAGE for purity (should be >95%).[9] Concentrate the pure fractions to 10-20 mg/mL for crystallization trials. The concentrated protein should be intensely yellow, indicative of the bound FAD cofactor.[3]

Protocol 2: Crystallization of DprE1-Inhibitor Complexes

This protocol uses the sitting drop vapor diffusion method to screen for crystallization conditions.

Materials:

-

Purified and concentrated DprE1 protein (10-20 mg/mL)

-

DprE1 inhibitor stock solution (e.g., 10-50 mM in DMSO)

-

Crystallization screening kits (various commercial screens)

-

96-well sitting drop crystallization plates

-

Reservoir solution (example condition: 0.1 M MES pH 6.5, 25% PEG 4000, 0.2 M Li₂SO₄)

Procedure:

-

Complex Formation: Prepare the DprE1-inhibitor complex by incubating the purified DprE1 protein with a 3-5 molar excess of the inhibitor for at least 1 hour on ice prior to setting up crystallization trials.

-

Plate Setup: Using a liquid handling robot or by hand, pipette 50-100 µL of reservoir solutions into the wells of a 96-well crystallization plate.[3]

-

Drop Setting: In the sitting drop post, mix 100-200 nL of the DprE1-inhibitor complex solution with an equal volume of the reservoir solution.[3]

-

Incubation: Seal the plate and incubate at a constant temperature (e.g., 20°C).

-

Crystal Monitoring: Monitor the drops for crystal growth regularly over several days to weeks. Crystals typically appear within 1-3 days under optimal conditions.[3]

Protocol 3: X-ray Data Collection and Structure Determination

Materials:

-

Crystals of DprE1-inhibitor complex

-

Cryoprotectant solution (often the reservoir solution supplemented with 20-25% glycerol or ethylene glycol)

-

Cryo-loops

-

Liquid nitrogen

-

Access to a synchrotron X-ray source

Procedure:

-

Cryo-protection: If the reservoir solution is not a sufficient cryoprotectant, briefly soak the crystal in a cryoprotectant solution to prevent ice formation during freezing.[3]

-

Crystal Mounting: Carefully pick up the crystal using a cryo-loop and immediately plunge it into liquid nitrogen to flash-freeze it.[3]

-

Data Collection: Mount the frozen crystal on the goniometer at the synchrotron beamline. Collect a full X-ray diffraction dataset.

-

Data Processing: Process the diffraction images using software like XDS or HKL2000 to integrate intensities and scale the data.

-

Structure Solution: Solve the phase problem. If a previously solved DprE1 structure is available, molecular replacement is the most straightforward method.

-

Model Building and Refinement: Build the atomic model of the DprE1-inhibitor complex into the electron density map using software like Coot. Refine the model using programs like PHENIX or REFMAC5, which will generate R-work and R-free values to assess the quality of the final structure.

Crystallography Experimental Workflow

The diagram below outlines the major steps involved in determining the crystal structure of a protein-inhibitor complex, from gene cloning to final structure deposition.

References

- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents [mdpi.com]

- 6. rcsb.org [rcsb.org]

- 7. 4p8p - Crystal structure of M. tuberculosis DprE1 in complex with the non-covalent inhibitor QN127 - Summary - Protein Data Bank Japan [pdbj.org]

- 8. Parallel rapid expression and purification of proteins for crystallography (PREPX): large scale 1 L cultures [protocols.io]

- 9. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

Troubleshooting & Optimization

DprE1-IN-8 assay variability and reproducibility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the DprE1-IN-8 assay. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the DprE1 enzyme?

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis involved in the biosynthesis of the mycobacterial cell wall.[1] It catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2'-keto-erythro-pentose (DPX). This reaction is a critical step in the formation of arabinogalactan and lipoarabinomannan, which are essential components of the cell wall.[1] Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial cell death.

Q2: How does the this compound fluorescence assay work?

This assay is a fluorescence-based method to measure the activity of the DprE1 enzyme. The assay typically uses a coupled-enzyme system. In the presence of the DprE1 substrate, DPR, the DprE1 enzyme produces DPX. The electrons generated during this oxidation are transferred to a non-fluorescent indicator molecule, such as resazurin, which is then reduced to the highly fluorescent resorufin. The intensity of the fluorescence signal is directly proportional to the DprE1 enzyme activity. Inhibitors of DprE1 will therefore cause a decrease in the fluorescence signal.

Q3: What are the key reagents and instrumentation needed for this assay?

Key reagents include purified DprE1 enzyme, its substrate (e.g., farnesyl-phosphoryl-β-d-ribofuranose - FPR, a DPR analog), a fluorescence indicator (e.g., Amplex Red or resazurin), and a coupling enzyme like horseradish peroxidase (HRP). You will also need appropriate assay buffer and microplates (black plates are recommended for fluorescence assays to minimize background). The primary instrument required is a fluorescence microplate reader capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore (e.g., ~560 nm excitation and ~590 nm emission for resorufin).[1]

Troubleshooting Guide

Issue 1: High Background Fluorescence

Q: My negative control wells (no enzyme or no substrate) show high fluorescence. What could be the cause?

A: High background fluorescence can be caused by several factors:

-

Contaminated Reagents: The assay buffer, substrate, or other reagents may be contaminated with fluorescent compounds. Prepare fresh reagents and use high-purity water.

-

Autofluorescence of Compounds: If you are screening a compound library, the compounds themselves may be fluorescent at the assay wavelengths. It is important to run a control plate with the compounds in the assay buffer without the enzyme to check for autofluorescence.

-

Well-to-Well Contamination: Ensure proper pipetting techniques to avoid cross-contamination between wells.

-

Microplate Issues: Use of incorrect microplates (e.g., white or clear instead of black) can lead to high background. Scratched or dirty plates can also contribute.

Issue 2: Low or No Signal